molecular formula C18H22ClN3O6S B1262019 N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide

Cat. No. B1262019
M. Wt: 443.9 g/mol
InChI Key: VLPRMMGHNKGZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide is an aromatic amide.

Scientific Research Applications

1. Cannabinoid Receptor Interactions

Research conducted by Landsman et al. (1997) and Shim et al. (2002) investigated the interactions of compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, with the human cannabinoid CB1 receptor. These studies provided insight into the role of such compounds as inverse agonists in cannabinoid receptor systems, which is crucial for understanding their potential therapeutic applications in conditions influenced by these receptors (Landsman et al., 1997); (Shim et al., 2002).

2. Synthesis and Evaluation in Chemical Compounds

Several studies, such as those by Hirota et al. (1978), Thomas et al. (2016), and Fatima et al. (2013), have focused on the synthesis and evaluation of chemical compounds incorporating N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These research efforts contribute to the development of new chemical entities with potential applications in various fields, including pharmaceuticals and material science (Hirota et al., 1978); (Thomas et al., 2016); (Fatima et al., 2013).

3. Development of Analytical Methods

Research by Laganà et al. (2002) involved the development of analytical methods for the determination of various compounds, including N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide, in environmental samples. This research is significant for monitoring and controlling the presence of these compounds in the environment (Laganà et al., 2002).

4. Studies in Molecular and Medicinal Chemistry

A variety of studies, including those by Pojer and Rae (1972), Srivastava et al. (2007), and Kato et al. (1992), have explored the synthesis and molecular interactions of compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide. These studies provide valuable insights into the chemical properties and potential therapeutic applications of these compounds (Pojer & Rae, 1972); (Srivastava et al., 2007); (Kato et al., 1992).

properties

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-(4-morpholinylsulfonyl)-2-pyrrolecarboxamide

Molecular Formula

C18H22ClN3O6S

Molecular Weight

443.9 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-1-methyl-4-morpholin-4-ylsulfonylpyrrole-2-carboxamide

InChI

InChI=1S/C18H22ClN3O6S/c1-21-11-12(29(24,25)22-4-6-28-7-5-22)8-15(21)18(23)20-14-9-13(19)16(26-2)10-17(14)27-3/h8-11H,4-7H2,1-3H3,(H,20,23)

InChI Key

VLPRMMGHNKGZLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CC(=C(C=C2OC)OC)Cl)S(=O)(=O)N3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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